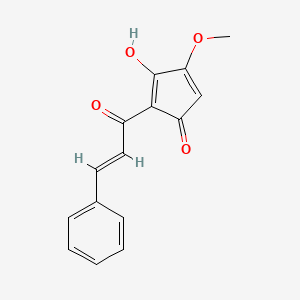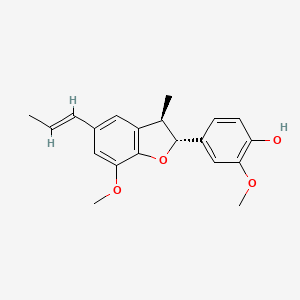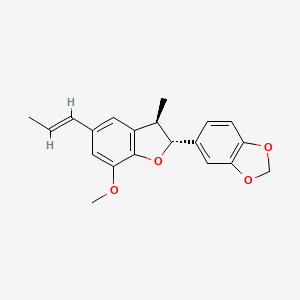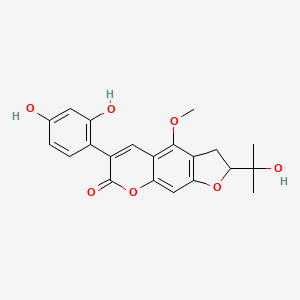
Lucidone
Overview
Description
Lucidone is an anti-inflammatory agent that can be isolated from the fruit of Lindera erythrocarpa . It has various beneficial properties, such as antioxidant, anti-inflammatory, hepatoprotective, dermatoprotective, hypolipidemic, and skin-whitening effects .
Synthesis Analysis
This compound has been chemically synthesized by various research groups. For instance, Wu et al. utilized a “one-pot” reduction/rearrangement of dimethyl squarate and Darzens/ring expansion of the monomethoxy cyclobutenedione .Molecular Structure Analysis
This compound is a secondary metabolite found in higher plants, fungi, algae, and cyanobacteria. It is a cyclopentenedione (CPD) with a cyclopent-4-ene-1,3-dione skeleton with various functional groups .Chemical Reactions Analysis
This compound inhibits LPS-induced NO and PGE2 production in RAW 264.7 mouse macrophages . It also decreases TNF-α secretion, iNOS, and COX-2 expression .Physical and Chemical Properties Analysis
The molecular formula of this compound is C24H32O5 and its molecular weight is 400.51 .Scientific Research Applications
Dermatoprotective Effects
Lucidone, a cyclopentenedione derived from Lindera erythrocarpa, has shown promising effects in protecting human skin keratinocytes. Studies have demonstrated its ability to combat oxidative stress in skin cells, particularly in the context of free-radical induced damage. This compound enhances cell viability, reduces reactive oxygen species generation, and diminishes DNA damage in keratinocytes. Its protective action is linked to the up-regulation of antioxidant genes like heme oxygenase 1 (HO-1) and the activation of the Nrf2 pathway. This indicates its potential as a dermatoprotective agent, useful in preventing free radical-induced skin damage (Kumar et al., 2013).
Anti-Inflammatory Properties
This compound has exhibited significant anti-inflammatory effects. In studies using mouse models, this compound treatment led to a reduction in the production of pro-inflammatory markers such as nitric oxide, prostaglandin-E(2), and tumor necrosis factor-alpha. This was achieved by inhibiting the nuclear translocation of NF-kappaB and the activation of MAP kinase pathways. These findings suggest that this compound could serve as an effective anti-inflammatory agent (Kumar et al., 2010).
Wound Healing Potential
This compound has shown promising results in the context of wound healing. Its application has been found to activate various signaling pathways crucial for the healing process, such as the PI3K/AKT, Wnt/β-catenin, and NF-κB pathways. These effects contribute to enhanced proliferation and migration of key cell types involved in wound healing, like keratinocytes and fibroblasts, and also boost angiogenesis. Topical application of this compound in animal models has resulted in accelerated wound healing, highlighting its potential therapeutic use in this area (Yang et al., 2017).
Antiviral Activity
Remarkably, this compound has been identified as an effective agent against certain viral infections, including dengue virus and hepatitis C virus. It suppresses viral replication, primarily by inducing the expression of heme oxygenase-1 (HO-1) and activating the Nrf2 pathway. This mechanism of action suggests this compound's potential as a novel therapeutic agent in the treatment of these viral infections (Chen et al., 2018).
Antioxidant and Hepatoprotective Effects
This compound has demonstrated significant antioxidant properties and protective effects on liver cells. Its ability to modulate oxidative stress in hepatocytes is linked to the up-regulation of antioxidant genes, again involving the HO-1/Nrf2 pathway. These findings suggest its utility in managing conditions associated with oxidative stress and liver damage (Kumar et al., 2012).
Anti-Melanogenic Effects
Research has also highlighted this compound's potential in skin whitening applications. It inhibits tyrosinase activity andthe expression of related proteins, leading to decreased melanin content in skin cells. This suggests its utility in cosmetic formulations aimed at reducing skin pigmentation (Kumar et al., 2010).
Anticancer Potential
This compound has shown promise in the context of cancer treatment, particularly in inhibiting the proliferation of various cancer cell lines. Studies indicate that it can induce apoptosis and cell cycle arrest in cancer cells, potentially through mechanisms involving the PI3K/Akt and NF-κB pathways. This points to its potential as an adjunctive therapy in cancer treatment (Yoon et al., 2019).
Neuroprotective Effects
This compound has also been identified as a neuroprotective agent. It inhibits microglial activation-mediated neurotoxicity, which is crucial in the pathogenesis of neurodegenerative diseases. By suppressing the production of pro-inflammatory cytokines and modulating NF-κB signaling, this compound offers potential therapeutic benefits for neurological conditions (Cui et al., 2012).
Anti-Nociceptive and Sedative-Hypnotic Activities
Research has demonstrated the analgesic and sedative effects of this compound, suggesting its utility in managing pain and sleep-related disorders. This expands the scope of this compound's pharmacological applications, potentially benefiting individuals with chronic pain or insomnia (Feng & Wang, 2019).
Mechanism of Action
Target of Action
Lucidone, a naturally occurring cyclopentenedione, primarily targets multiple signaling pathways. These include inflammatory signaling pathways regulated by NF-κB and MAPKs , a cytoprotective pathway that depends on Nrf2 activation and inhibition of apoptosis, a hypolipidemic pathway regulated by PPRγ and C/EBPα , and an anti-melanogenic pathway modulated by MITF .
Mode of Action
This compound exhibits its effects through its interaction with these targets. It inhibits LPS-induced NO and PGE 2 production in RAW 264.7 mouse macrophages. It also decreases TNF-α secretion , and the expression of iNOS and COX-2 . Furthermore, it prevents NF-κB translocation and inhibits JNK and p38MAPK signals .
Biochemical Pathways
The pleiotropic activities of this compound derive from its unique chemistry as well as its ability to modulate multiple signaling pathways. It inhibits 3T3-L1 adipocyte differentiation by suppressing PPARγ and C/EBPα transcription factors. It also downregulates the expression levels of LXR-α, LPL, aP2, adiponectin, and GLUT4 in vitro .
Result of Action
This compound has various beneficial properties, such as antioxidant, anti-inflammatory, hepatoprotective, dermatoprotective, hypolipidemic, and skin-whitening effects . It significantly inhibits tyrosinase activity and leads to decreased melanin content in cultured B16 melanoma cells .
Action Environment
As a phytochemical, it is safe with nontoxic or minimal toxic side effects with better bioavailability
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Lucidone interacts with multiple signaling pathways, such as inflammatory signaling pathways regulated by NF-κB and MAPKs; cytoprotective pathway that depends on Nrf2 activation and inhibition of apoptosis; hypolipidemic pathway regulated by PPRγ and C/EBPα; and anti-melanogenic pathway modulated by MITF .
Cellular Effects
This compound has been found to exhibit neuroprotective effects on glutamate-induced oxidative stress in HT-22 cells via Nrf-2/HO-1 signaling . It also inhibits the activity of mushroom tyrosinase and significantly inhibits tyrosinase activity in α-MSH-induced B16 melanoma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through its unique chemistry and its ability to modulate multiple signaling pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its ability to modulate multiple signaling pathways
Properties
IUPAC Name |
3-hydroxy-4-methoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-13-9-12(17)14(15(13)18)11(16)8-7-10-5-3-2-4-6-10/h2-9,18H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPTXNYQLGJVRE-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)C(=C1O)C(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19956-53-7 | |
| Record name | Lucidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019956537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/no-structure.png)












